disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate
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Overview
Description
Preparation Methods
The preparation of disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate typically involves the reaction of silver salts with 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolates under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with specific reaction conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of silver.
Reduction: Reduction reactions can convert the compound into lower oxidation states or elemental silver.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate has several scientific research applications:
Mechanism of Action
The mechanism of action of disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate involves the interaction of silver ions with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects . The molecular targets and pathways involved include the inhibition of enzyme activity and disruption of cell membrane integrity .
Comparison with Similar Compounds
Disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate can be compared with other similar compounds, such as:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: This compound is used as a reagent for oxidative couplings and cyclization reactions.
1,2-Dichloro-4,5-dicyano-p-benzoquinone: Known for its use in dehydrogenation of alcohols and phenols.
The uniqueness of this compound lies in its specific coordination chemistry and its applications in both organic synthesis and antimicrobial treatments .
Properties
CAS No. |
22855-70-5 |
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Molecular Formula |
C6Ag2Cl2O4 |
Molecular Weight |
422.70 g/mol |
IUPAC Name |
disilver;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate |
InChI |
InChI=1S/C6H2Cl2O4.2Ag/c7-1-3(9)5(11)2(8)6(12)4(1)10;;/h9,12H;;/q;2*+1/p-2 |
InChI Key |
HDAPVNLIQQSUEY-UHFFFAOYSA-L |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Ag+].[Ag+] |
Origin of Product |
United States |
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